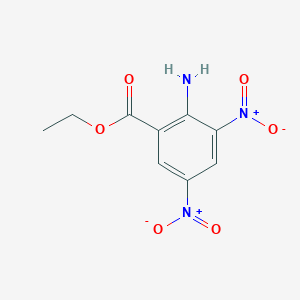

Ethyl 2-amino-3,5-dinitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-3,5-dinitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O6/c1-2-18-9(13)6-3-5(11(14)15)4-7(8(6)10)12(16)17/h3-4H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBGDUTWXCXPLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3,5-dinitrobenzoate typically involves the nitration of ethyl benzoate followed by the introduction of an amino group. The process can be summarized as follows:

Nitration: Ethyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the 3 and 5 positions of the benzene ring.

Amination: The nitro groups are then reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale nitration: Using industrial nitration reactors to ensure uniform distribution of nitro groups.

Efficient reduction: Employing catalytic hydrogenation or other efficient reduction methods to convert nitro groups to amino groups.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3,5-dinitrobenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro groups can be further reduced to amino groups.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron powder, tin chloride, or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of fully reduced amino derivatives.

Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

Ethyl 2-amino-3,5-dinitrobenzoate has shown significant antifungal properties, particularly against Candida species. A study highlighted that derivatives of 3,5-dinitrobenzoic acid exhibited potent antifungal activity with minimum inhibitory concentrations (MIC) indicating effectiveness against strains such as Candida albicans, Candida krusei, and Candida tropicalis .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 125 | Candida albicans |

| This compound | 100 | Candida krusei |

| This compound | 500 | Candida tropicalis |

The mechanism of action appears to involve interference with the synthesis of ergosterol, a crucial component of fungal cell membranes .

Antimicrobial Properties

Research has indicated that derivatives of this compound possess antimicrobial activities against various bacterial strains. A study demonstrated that these compounds could inhibit the growth of multi-drug resistant pathogens .

Agricultural Applications

Herbicides and Insecticides

Compounds derived from dinitrobenzoates have been explored for their potential use as herbicides and insecticides. Their effectiveness in controlling pests and weeds makes them valuable in agricultural settings. For instance, dinitrobenzoate derivatives have been noted for their ability to disrupt metabolic processes in target organisms .

Material Science

Radiation Sensitizers

this compound and its derivatives have been investigated for their roles as radiation sensitizers in cancer treatment. These compounds can enhance the efficacy of radiotherapy by increasing the sensitivity of tumor cells to radiation .

Case Studies

Case Study 1: Antifungal Efficacy Against Candida albicans

In a controlled laboratory setting, this compound was tested against multiple strains of Candida albicans. The study utilized microdilution methods to determine MIC values and observed a significant reduction in fungal growth at concentrations as low as 125 µg/mL. This finding supports the potential application of this compound in antifungal therapies .

Case Study 2: Antimicrobial Activity Against Multi-Drug Resistant Bacteria

A recent investigation assessed the antimicrobial effects of this compound derivatives against common pathogenic bacteria. The study reported MIC values that suggest strong antibacterial activity, particularly against strains resistant to conventional antibiotics . This positions the compound as a candidate for further development in antimicrobial drug formulation.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3,5-dinitrobenzoate involves its interaction with cellular components. The nitro groups can undergo redox reactions, generating reactive oxygen species that can damage cellular structures. The amino group can interact with proteins and enzymes, potentially inhibiting their function. The compound’s antifungal and antibacterial activities are attributed to these interactions, leading to the disruption of cellular processes in microorganisms.

Comparison with Similar Compounds

Ethyl 3,5-dinitrobenzoate (C₉H₈N₂O₆)

- Structural Differences: Lacks the amino group at the 2-position.

- Molecular Weight : 240.17 g/mol .

- Nitro groups dominate the electronic profile, making this compound less reactive in substitution reactions compared to its amino-substituted counterpart.

- Applications : Primarily used as a precursor in explosives and dyes due to its nitro-rich structure.

Ethyl 2-amino-3,5-dibromobenzoate (C₉H₉Br₂NO₂)

- Structural Differences : Bromine atoms replace nitro groups at positions 3 and 5.

- Molecular Weight : 322.98 g/mol .

- Reactivity: Bromine serves as a superior leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura). The amino group enhances solubility in polar solvents, facilitating use in pharmaceutical intermediates.

- Applications: Used in synthesizing bisquinazolinones via Suzuki coupling, as demonstrated in photophysical studies .

Ethyl 4-methyl-3,5-dinitrobenzoate (C₁₀H₁₀N₂O₆)

- Structural Differences: A methyl group replaces the amino group at position 3.

- Reactivity : The methyl group introduces steric hindrance, reducing reaction rates in electrophilic substitutions. Nitro groups maintain strong electron-withdrawing effects.

- Synthesis: Prepared via nitration of substituted toluenes, as described in atom-economical methods .

2-(2-Ethoxyethoxy)ethyl 3,5-dinitrobenzoate (C₁₃H₁₆N₂O₈)

- Structural Differences : A branched ethoxyethoxyethyl ester replaces the ethyl ester.

- Molecular Weight : 328.27 g/mol .

- Physical Properties : Increased hydrophilicity due to the ether chain, enhancing solubility in organic-aqueous mixed solvents.

Key Comparative Data

Research Findings and Functional Insights

- Crystallography: Derivatives like ethyl 2-(3,5-dinitrobenzamido)benzoate form stable crystals due to hydrogen bonding involving the amino group, as resolved using SHELX software .

- Synthetic Challenges: Introducing amino groups into nitro-substituted rings requires careful control to avoid side reactions, as nitro groups deactivate the aromatic ring .

Biological Activity

Ethyl 2-amino-3,5-dinitrobenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative of 3,5-dinitrobenzoic acid. Its structure includes:

- Amino Group : Contributes to its nucleophilic properties.

- Dinitro Substituents : Enhance its reactivity and biological activity.

The molecular formula is , and it has a molecular weight of approximately 238.2 g/mol.

Antimicrobial Properties

Several studies have investigated the antimicrobial efficacy of this compound against various pathogens. Notably, it has shown promising results against bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 125 µg/mL | |

| Candida krusei | 100 µg/mL | |

| Candida tropicalis | 500 µg/mL | |

| Staphylococcus aureus | 50 µg/mL |

These findings indicate that this compound is particularly effective against certain fungi, with a mechanism that likely involves disruption of the fungal cell membrane and interference with ergosterol synthesis.

The proposed mechanisms through which this compound exerts its biological effects include:

- Nucleophilic Attack : The amino group can participate in nucleophilic substitution reactions, allowing the compound to interact with various biological targets.

- Redox Reactions : The nitro groups can undergo reduction to form reactive intermediates that can damage cellular components.

- Membrane Disruption : The compound's interaction with fungal membranes leads to increased permeability and cell death.

Case Studies

- Antifungal Activity Study : A study evaluated the antifungal activity of various dinitrobenzoate derivatives, including this compound. The results indicated that this compound exhibited significant antifungal activity against multiple strains of Candida, with a focus on its ability to disrupt ergosterol synthesis in fungal cells .

- Antibacterial Efficacy : Another research effort highlighted the antibacterial properties of this compound against Staphylococcus aureus. The study reported an MIC value of 50 µg/mL, suggesting potential use in treating infections caused by this pathogen.

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of dinitrobenzoate derivatives. For instance, variations in alkyl chain length have been shown to affect antifungal potency significantly. Ethyl derivatives generally exhibit greater activity compared to their longer or shorter chain counterparts .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-amino-3,5-dinitrobenzoate, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via sequential nitration, amination, and esterification. For example, nitration of benzoic acid derivatives using mixed acids (HNO₃/H₂SO₄) introduces nitro groups, followed by amination via catalytic hydrogenation or nucleophilic substitution. Esterification with ethanol under acidic conditions (e.g., H₂SO₄) completes the synthesis. Reaction temperature and stoichiometry are critical: excess nitrating agents may lead to over-nitration, while improper pH control during amination can reduce selectivity .

Q. How is purity assessed during the synthesis of this compound?

- Methodological Answer : Purity is typically verified using HPLC with UV detection (λ = 254 nm) or TLC (silica gel, ethyl acetate/hexane 3:7 v/v). Mass spectrometry (EI-MS) confirms molecular weight (expected [M]⁺ at m/z ~255), while IR spectroscopy identifies functional groups (e.g., NO₂ stretches ~1520 cm⁻¹, ester C=O ~1730 cm⁻¹). Recrystallization from ethyl acetate improves purity .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 8.2–8.5 ppm for nitro-substituted positions), with ester ethyl groups at δ 1.3–4.3 ppm.

- XRD : Single-crystal X-ray diffraction (via SHELX programs) resolves molecular geometry, revealing non-coplanarity of aromatic rings due to steric hindrance (dihedral angle ~17°) .

- MS : NIST reference data (e.g., fragmentation patterns) validate structural assignments .

Advanced Research Questions

Q. How do steric and electronic effects influence the crystallographic packing of this compound?

- Methodological Answer : Steric hindrance between ortho-hydrogens (H···H distance ~2.0 Å) and nitro groups disrupts coplanarity, leading to twisted conformations. XRD analysis (SHELXL refinement) shows intermolecular C–H···O hydrogen bonds (e.g., C16–H16A···O3) stabilize crystal packing along the b-axis. Stacking interactions (π-π distance ~3.38 Å) further contribute to lattice stability .

Q. What contradictions arise in spectral data interpretation for nitro-aromatic compounds like this compound?

- Methodological Answer : Discrepancies may occur between calculated and observed NMR shifts due to solvent effects or dynamic processes. For example, nitro group conjugation can deshield adjacent protons unexpectedly. DFT calculations (e.g., B3LYP/6-31G*) help reconcile experimental data by modeling electronic environments. Contradictions in XRD (e.g., disorder in nitro groups) require iterative refinement using programs like SHELXL .

Q. How can computational modeling optimize the synthesis of this compound?

- Methodological Answer : Retrosynthetic analysis with AI tools (e.g., Reaxys or Pistachio models) predicts feasible pathways, prioritizing steps with high atom economy. Molecular dynamics simulations assess reaction energy profiles (e.g., nitration activation barriers). QSAR models evaluate the impact of substituents (e.g., electron-withdrawing nitro groups) on reaction rates .

Q. What strategies mitigate byproduct formation during the amination of 3,5-dinitrobenzoate esters?

- Methodological Answer : Byproducts like over-reduced amines or de-esterified acids form under harsh conditions. Controlled hydrogenation (H₂/Pd-C, 30 psi, 25°C) with monitoring via in situ FTIR minimizes over-reduction. Protecting groups (e.g., Boc for amines) and pH stabilization (buffered solutions) improve selectivity .

Methodological Notes

- Crystallography : SHELX programs are preferred for small-molecule refinement due to robust handling of disordered atoms and hydrogen bonding networks .

- Spectral Validation : Cross-reference NIST Chemistry WebBook data for mass spectra and PubChem/ECHA entries for physicochemical properties .

- Safety : Nitro compounds are explosive; synthesis requires strict temperature control and inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.